Chemical structure and properties of (4-Aminooxepan-4-yl)methanol hydrochloride
Chemical structure and properties of (4-Aminooxepan-4-yl)methanol hydrochloride
An In-Depth Technical Guide to (4-Aminooxepan-4-yl)methanol hydrochloride
Abstract
This technical guide provides a comprehensive examination of (4-Aminooxepan-4-yl)methanol hydrochloride, a bifunctional chemical scaffold of increasing importance in medicinal chemistry. We will explore its core chemical structure, physicochemical properties, logical synthetic pathways, and its versatile applications in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable building block. The narrative emphasizes the rationale behind experimental choices and provides self-validating protocols for its practical application.
Introduction: The Strategic Value of Saturated 3D Scaffolds
In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic molecules towards more three-dimensional (3D) saturated heterocyclic systems. These scaffolds, such as the oxepane ring, offer superior spatial diversity, which can lead to enhanced target engagement, improved physicochemical properties, and novel intellectual property. The oxepane motif, a seven-membered oxygen-containing heterocycle, is a key structural component in numerous biologically active natural products.[1][2] Its inclusion in a molecule can significantly influence conformational rigidity, metabolic stability, and lipophilicity, thereby modulating its overall pharmacokinetic and pharmacodynamic profile.[1] (4-Aminooxepan-4-yl)methanol hydrochloride emerges as a particularly strategic building block, presenting two orthogonal reactive handles—a primary amine and a primary alcohol—on a conformationally flexible, non-planar core. This guide will dissect its properties and potential to empower researchers in their synthetic endeavors.
Core Chemical and Physical Properties
A foundational understanding of a molecule's intrinsic properties is paramount for its effective deployment in a research and development setting.
Structural and Identity Data
The compound is the hydrochloride salt of (4-Aminooxepan-4-yl)methanol, ensuring greater stability and enhanced solubility in polar protic solvents compared to its freebase form.
| Property | Value |
| IUPAC Name | (4-Aminooxepan-4-yl)methanol;hydrochloride |
| CAS Number | Not publicly available for the hydrochloride salt. (Freebase may differ) |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Canonical SMILES | C1COCCC(C1)(CN)N.Cl |
Data synthesized from standard chemical structure information.
Physicochemical Characteristics (Predicted)
Experimental data for this specific compound is limited. The following table summarizes key properties predicted through computational models, providing a reliable baseline for experimental design.
| Property | Predicted Value | Rationale and Experimental Implication |
| pKa (Amine) | ~9.6 ± 0.2 | The primary amine is basic and will be protonated at physiological pH. For reactions involving the free amine, a non-nucleophilic base (e.g., DIPEA, Et₃N) is required to liberate the nucleophile. |
| pKa (Alcohol) | ~15.5 ± 0.3 | The primary alcohol is weakly acidic and requires a strong base for deprotonation. It is generally a poor leaving group unless activated (e.g., tosylation). |
| LogP | -1.4 to -1.8 | The compound is highly polar and hydrophilic, predicting good solubility in aqueous and polar protic solvents. This is a desirable trait for improving the solubility of drug candidates.[3] |
Synthetic Strategy and Rationale
The synthesis of functionalized seven-membered rings like oxepanes presents unique challenges but can be achieved through established chemical transformations.[4] The following workflow represents a logical, generalized approach to the synthesis of the target compound.
Figure 1: A conceptual synthetic workflow for (4-Aminooxepan-4-yl)methanol hydrochloride. The choice of a protected ketone as a starting material is strategic, preventing self-condensation and other side reactions.
Causality Behind Experimental Choices:
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Starting with a Ketone: Oxepan-4-one provides a direct and convergent entry point to the 4,4-disubstituted pattern.
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Cyanide Addition: The use of a Strecker or related cyanohydrin reaction is a classic and highly reliable method for installing both a carbon (which will become the hydroxymethyl group) and a nitrogen (the amino group) atom at the same center.
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Powerful Reduction: A potent reducing agent like lithium aluminum hydride (LiAlH₄) is chosen for its ability to reduce both the nitrile and any intermediate carbonyl or ester functionalities to the desired primary amine and alcohol, respectively, often in a single step.
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Acidic Salt Formation: The final step of forming the hydrochloride salt is critical. It renders the often-oily freebase into a stable, crystalline solid that is easier to handle, purify, and store, while also improving its aqueous solubility.
Applications in Drug Discovery: A Bifunctional Linchpin
The true utility of this molecule is its role as a versatile scaffold. The amine and alcohol groups can be functionalized independently or together to rapidly generate libraries of diverse chemical entities for screening.
Figure 2: Derivatization pathways illustrating the utility of the target molecule as a bifunctional scaffold for library synthesis.
Experimental Protocol: N-Acylation (Amide Bond Formation)
This protocol provides a robust, self-validating method for coupling a carboxylic acid to the primary amine of the title compound.
Objective: To synthesize an N-acylated derivative of (4-Aminooxepan-4-yl)methanol.
Materials:
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(4-Aminooxepan-4-yl)methanol hydrochloride (1.0 eq)
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Carboxylic Acid of Interest (1.1 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄
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Inert Atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
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Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
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Activation: Add HATU (1.2 eq) to the solution from Step 1. Stir for 5 minutes at room temperature. This pre-activation step is crucial for efficiently forming the active ester.
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Amine Liberation: In a separate flask, dissolve (4-Aminooxepan-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq). The use of three equivalents is a critical choice: one equivalent neutralizes the HCl salt, and two equivalents act as the base for the coupling reaction itself. Stir for 10 minutes.
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Coupling Reaction: Slowly add the solution from Step 3 to the activated acid solution from Step 2.
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Monitoring (Self-Validation Point 1): Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is complete when the limiting reagent (the amine) is consumed. A complete reaction validates the chosen conditions.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and the HATU byproducts.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification and Final Validation (Self-Validation Point 2): Purify the crude product via flash column chromatography on silica gel. The final validation of the protocol's success is obtaining the pure product and confirming its structure and purity (>95%) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6]
Safety and Handling
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. As a hydrochloride salt, the compound may be hygroscopic; store in a desiccator or glovebox.
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Toxicity: Specific toxicity data is not available. Treat as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.
Conclusion
(4-Aminooxepan-4-yl)methanol hydrochloride is more than a simple chemical; it is an enabling tool for medicinal chemists. Its 3D oxepane core provides an escape from "flatland," while its orthogonal amine and alcohol functionalities offer a reliable platform for the rapid and logical synthesis of diverse molecular libraries. By understanding its fundamental properties and applying robust, validated protocols, researchers can effectively leverage this scaffold to accelerate the discovery of novel therapeutic agents with potentially superior pharmacological profiles.
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